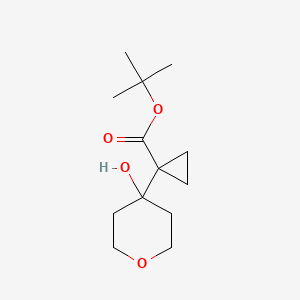![molecular formula C12H15IN2O3 B13691076 2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound with the molecular formula C₁₂H₁₇IN₂O₂. It is a derivative of pyrrolo[1,2-a]pyrazine, featuring a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrazine and 1,3-dicarbonyl compounds.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
Iodination: The iodine atom is introduced at the 7-position using reagents like iodine (I₂) and a suitable oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce N-oxides .
科学的研究の応用
2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the Boc protecting group can influence its binding affinity and selectivity .
類似化合物との比較
Similar Compounds
- 2-Boc-7-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- 2-Boc-7-formyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- 2-Boc-7-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Uniqueness
2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the iodine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The Boc protecting group also provides stability and facilitates selective deprotection .
特性
分子式 |
C12H15IN2O3 |
|---|---|
分子量 |
362.16 g/mol |
IUPAC名 |
tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(17)15-5-4-14-7-8(13)6-9(14)10(15)16/h6-7H,4-5H2,1-3H3 |
InChIキー |
UPEWCTKYYZGSLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
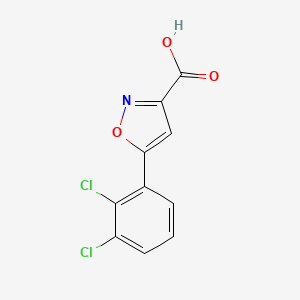
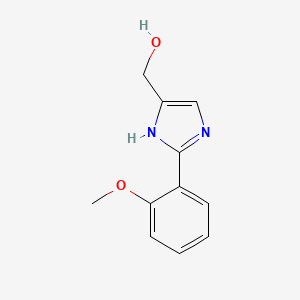





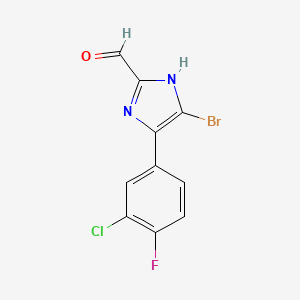

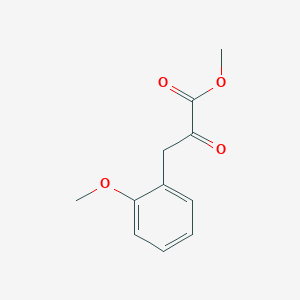

![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
